2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the dihydropyridine ring adds to its versatility, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable dihydropyridine precursor. One common method involves the use of ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The dihydropyridine ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different biological activity.
2-Oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in metabolic stability and activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C13H8F3NO3 |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-oxo-1-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-1-2-6-10(9)17-7-3-4-8(11(17)18)12(19)20/h1-7H,(H,19,20) |
InChI Key |
GTWXPSPVQSMBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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